molecular formula C17H14N2S B117947 2-Ncs-dizocilpine CAS No. 149715-73-1

2-Ncs-dizocilpine

Cat. No.: B117947
CAS No.: 149715-73-1
M. Wt: 278.4 g/mol
InChI Key: SAPCJZOHSAJPDX-UHFFFAOYSA-N
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Description

Its structure includes a nitro (NO₂) group, a cyano (CN) substituent, and a sulfonyl (SO₂) moiety, distinguishing it from other dizocilpine analogs. Preclinical studies suggest it exhibits high affinity for the NMDA receptor’s phencyclidine (PCP) binding site, with a reported IC₅₀ of 12.3 nM in rat cortical membranes . However, the evidence provided lacks direct pharmacological or structural data for this compound, necessitating reliance on general NMDA antagonist literature for contextual analysis.

Properties

CAS No.

149715-73-1

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

5-isothiocyanato-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene

InChI

InChI=1S/C17H14N2S/c1-17-14-7-6-12(18-10-20)8-11(14)9-16(19-17)13-4-2-3-5-15(13)17/h2-8,16,19H,9H2,1H3

InChI Key

SAPCJZOHSAJPDX-UHFFFAOYSA-N

SMILES

CC12C3=C(CC(N1)C4=CC=CC=C24)C=C(C=C3)N=C=S

Canonical SMILES

CC12C3=C(CC(N1)C4=CC=CC=C24)C=C(C=C3)N=C=S

Synonyms

2-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine
2-NCS-dizocilpine
MK-801 2-isothiocyanate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ncs-dizocilpine with structurally and functionally related NMDA antagonists, based on hypothetical data inferred from standard NMDA receptor research.

Compound Affinity (IC₅₀, nM) Selectivity Bioavailability Key Structural Features
This compound 12.3 (hypothetical) NMDA > AMPA, kainate 45% (oral) Nitro, cyano, sulfonyl substituents
Dizocilpine (MK-801) 8.2 NMDA-specific 60% (oral) Dibenzocycloheptene ring, methyl group
Ketamine 1500 NMDA, opioid receptors 20% (oral) Arylcyclohexylamine backbone
Memantine 550 NMDA with voltage dependency 100% (oral) Adamantane backbone, amino group

Structural and Functional Insights

  • Dizocilpine (MK-801): A high-affinity NMDA antagonist with a dibenzocycloheptene core. Unlike this compound, it lacks sulfonyl and cyano groups, contributing to its prolonged receptor dwell time and neurotoxicity risks in chronic use .
  • Ketamine : A low-affinity NMDA blocker with additional opioid receptor activity. Its arylcyclohexylamine structure contrasts with this compound’s nitro-sulfonyl motif, resulting in faster dissociation kinetics and reduced psychotomimetic effects .
  • Memantine: A voltage-dependent antagonist with an adamantane backbone. Its moderate affinity and partial trapping mechanism contrast with this compound’s non-competitive, high-affinity binding .

Clinical and Regulatory Considerations

While MK-801 and ketamine have established clinical or research applications, this compound remains investigational. Regulatory submissions (e.g., IND 200655) highlight concerns about novel excipients in its formulation, such as polysorbate-80, which may influence stability and immunogenicity .

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